2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Overview
Description
2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide involves its interaction with various enzymes and proteins. This compound has been shown to inhibit tubulin polymerization, which is necessary for cell division. It also inhibits histone deacetylases, which play a role in gene expression. Additionally, it inhibits protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide in lab experiments is its wide range of biochemical and physiological effects. This compound can be used to study various biological processes, making it a valuable tool for researchers. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide. One area of research could be to further investigate its anticancer activity and potential use in cancer therapy. Additionally, its activity against various enzymes and proteins could be further explored to better understand its mechanism of action. Finally, research could be done to investigate its potential use in treating other diseases, such as inflammation and neurodegenerative disorders.
Conclusion:
2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its wide range of biochemical and physiological effects make it a valuable tool for studying various biological processes. While there are limitations to its use, its potential applications in cancer therapy and other diseases make it an exciting area of research for the future.
Scientific Research Applications
2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has been used extensively in scientific research due to its potential applications in studying various biological processes. This compound has been shown to have activity against several enzymes, including tubulin, histone deacetylases, and protein kinase C. It has also been shown to have anticancer activity, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrNO4/c1-14-19-13-16(26-24(28)18-5-3-4-6-20(18)25)9-12-21(19)30-23(14)22(27)15-7-10-17(29-2)11-8-15/h3-13H,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDINJYGBHPHOAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.